molecular formula C6H10O3 B12999586 2,2-Dimethyloxetane-3-carboxylic acid

2,2-Dimethyloxetane-3-carboxylic acid

Cat. No.: B12999586
M. Wt: 130.14 g/mol
InChI Key: QNOMUCUZBPOQID-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetane-3-carboxylic acid is a chemical compound characterized by a four-membered oxetane ring with two methyl groups at the 2-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the intramolecular etherification of a precursor containing a hydroxyl group and a leaving group, such as a halide. This reaction can be facilitated by the use of a base, such as sodium hydride, under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyloxetane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyloxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the carboxylic acid group.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,2-dimethyloxetane-3-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

QNOMUCUZBPOQID-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CO1)C(=O)O)C

Origin of Product

United States

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